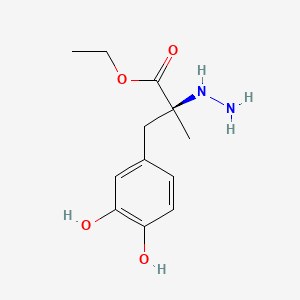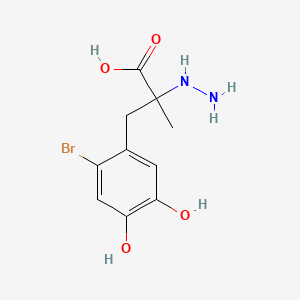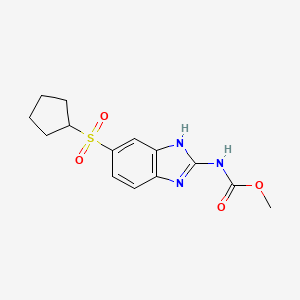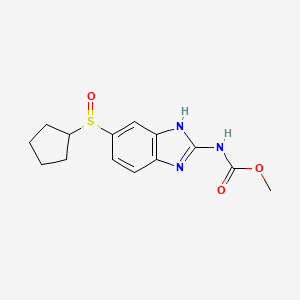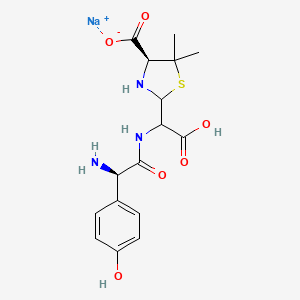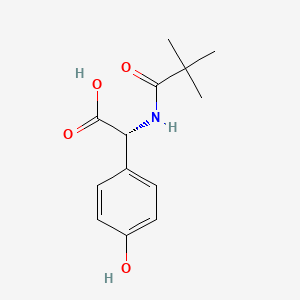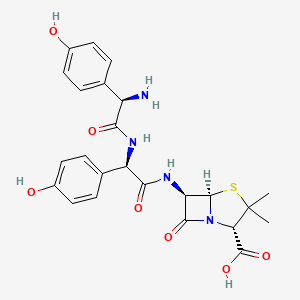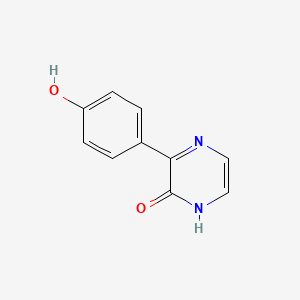
Cefazedone Impurity 10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cefazedone Impurity 10 is a byproduct of the synthesis of cefazedone, a third-generation cephalosporin antibiotic. This impurity can affect the quality and safety of the final product, making it essential to understand its properties, synthesis, and biological effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Cefazedone Impurity 10 involves the synthesis of cefazedone, during which various impurities, including Impurity 10, are formed. The specific synthetic routes and reaction conditions for this compound are not widely documented. the general process involves the use of cephalosporin intermediates and specific reagents under controlled conditions to ensure the formation of the desired impurity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis of cefazedone, followed by isolation and purification of the impurity. This process requires stringent quality control measures to ensure the impurity’s consistency and compliance with regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions: Cefazedone Impurity 10 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the impurity .
Applications De Recherche Scientifique
Cefazedone Impurity 10 has several scientific research applications, including:
Pharmaceutical Research: It is used in the development of analytical methods, quality control, and stability studies for cefazedone.
Chemistry: It serves as a reference standard for the identification and quantification of impurities in cefazedone formulations.
Biology and Medicine: It is used to study the biological effects and potential toxicity of impurities in pharmaceutical products.
Industry: It is employed in the production and quality assurance of cefazedone and related antibiotics
Mécanisme D'action
The specific mechanism of action of Cefazedone Impurity 10 is not well-documented. as an impurity, it may interact with biological systems in ways that differ from the parent compound, cefazedone. The molecular targets and pathways involved in its action are likely related to its chemical structure and functional groups .
Comparaison Avec Des Composés Similaires
Cefazedone Impurity 10 can be compared with other impurities of cefazedone, such as:
- Cefazedone Impurity 1
- Cefazedone Impurity 14
- Cefazedone Impurity 16
- Cefazedone Impurity 17
- Cefazedone Impurity 19
- Cefazedone Impurity 20
Each of these impurities has unique properties and potential effects on the quality and safety of cefazedone. This compound is unique in its specific formation pathway and potential impact on the final product .
Propriétés
Numéro CAS |
18884-65-6 |
|---|---|
Formule moléculaire |
C10H12N2O5S |
Poids moléculaire |
272.28 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
5-Thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid, 3-[(acetyloxy)methyl]-7-amino-8-oxo-, [6R-(6α,7β)]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


